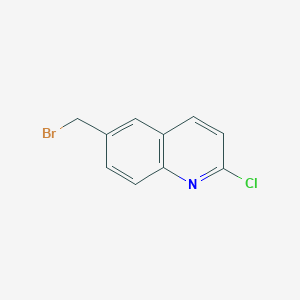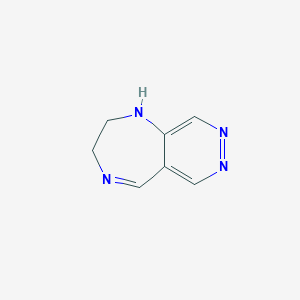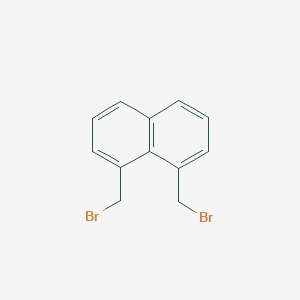
1,8-Bis(bromomethyl)naphthalene
概要
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives involves various strategies, including the oxidative coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) as an organic oxidant. This method demonstrates the compound's utility in facilitating complex organic reactions (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
Studies on the molecular structure of 1,8-bis(dimethylethyleneguanidino)naphthalene and its derivatives reveal intricate details about their geometries and intramolecular interactions. The crystal structure analysis of monoprotonated derivatives shows unsymmetrical intramolecular hydrogen bridges, highlighting the significance of the naphthalene backbone in determining the overall structure and properties of these compounds (Raab et al., 2003).
Chemical Reactions and Properties
1,8-Bis(bromomethyl)naphthalene undergoes interesting chemical reactions, including two-photon-induced reactions leading to the formation of acenaphthene. This process involves an intermediate monoradical generated by one-photon processes, demonstrating the compound's reactivity under specific conditions (Ouchi, Koga, & Adam*, 1997).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as 1,8-bis(trimethylsilyl)-naphthalene, have been characterized, including their steric effects through NMR spectroscopy. Such analyses provide insight into the compound's behavior in different chemical environments (Seyferth & Vick, 1977).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 1,8-bis(diphenylmethylium)naphthalenediyl dication in reactions with fluoride, have been explored. These studies reveal the formation of cations containing a C-F-->C bridge, which sheds light on the compound's unique chemical behavior and potential applications (Wang et al., 2004).
科学的研究の応用
Application 1: Proteomics Research
- Summary of the Application : 1,8-Bis(bromomethyl)naphthalene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Application 2: Synthesis of Indan-based Unusual α-Amino Acid Derivatives
- Summary of the Application : 1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives .
- Methods of Application : This compound has been used under solid-liquid phase-transfer catalysis conditions . Phase-transfer catalysis is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase-transfer catalyst.
Safety And Hazards
特性
IUPAC Name |
1,8-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOMCDXYFMAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303037 | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(bromomethyl)naphthalene | |
CAS RN |
2025-95-8 | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

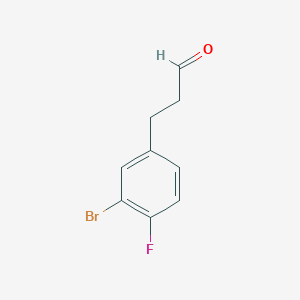
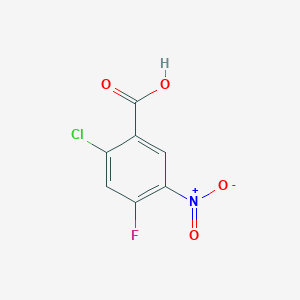
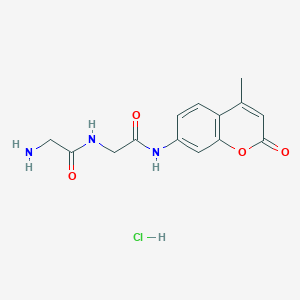

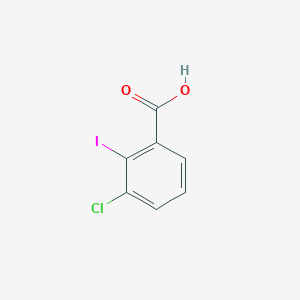
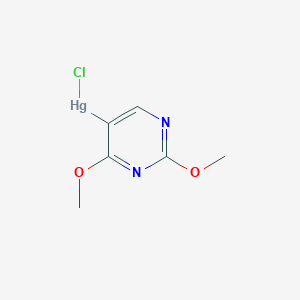
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
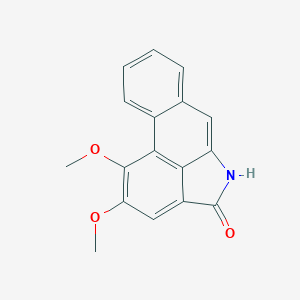
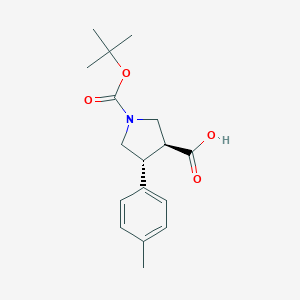
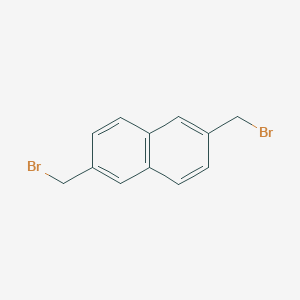
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
